molecular formula C12H16Cl2N2O B13644516 4-Chloro-N-piperidin-3-ylbenzamide;hydrochloride

4-Chloro-N-piperidin-3-ylbenzamide;hydrochloride

Cat. No.: B13644516
M. Wt: 275.17 g/mol
InChI Key: KPLBGHTYGKTNRH-UHFFFAOYSA-N
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Description

4-Chloro-N-piperidin-3-ylbenzamide;hydrochloride is a chemical compound that belongs to the class of benzamides. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring attached to a benzamide moiety, with a chlorine atom at the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-piperidin-3-ylbenzamide;hydrochloride typically involves the reaction of 4-chlorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-piperidin-3-ylbenzamide;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted benzamides, oxidized or reduced derivatives, and hydrolyzed products such as carboxylic acids and amines .

Scientific Research Applications

4-Chloro-N-piperidin-3-ylbenzamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-N-piperidin-3-ylbenzamide;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-piperidin-4-ylbenzamide;hydrochloride
  • 4-Chloro-N-(piperidin-3-yl)benzamide
  • 4-Chloro-N-(piperidin-4-yl)benzamide

Uniqueness

4-Chloro-N-piperidin-3-ylbenzamide;hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

4-chloro-N-piperidin-3-ylbenzamide;hydrochloride

InChI

InChI=1S/C12H15ClN2O.ClH/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H,15,16);1H

InChI Key

KPLBGHTYGKTNRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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